molecular formula C12H19NO4 B6206122 4-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-4-carboxylic acid CAS No. 2728320-48-5

4-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-4-carboxylic acid

Cat. No.: B6206122
CAS No.: 2728320-48-5
M. Wt: 241.3
InChI Key:
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Description

4-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-4-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-4-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic structure is often formed through a cyclization reaction. This can be achieved using a variety of methods, including intramolecular cyclization of suitable precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is crucial for protecting the amino group during subsequent reactions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents at specific positions on the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, allowing the amino group to interact with biological targets. The spirocyclic structure provides rigidity and specificity, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylic acid
  • 4-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-2-carboxylic acid

Uniqueness

4-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-4-carboxylic acid is unique due to its specific spirocyclic structure and the position of the carboxylic acid group. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. The presence of the Boc protecting group further enhances its utility in synthetic chemistry by providing a temporary protection for the amino group, allowing for selective reactions to occur.

Properties

CAS No.

2728320-48-5

Molecular Formula

C12H19NO4

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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